2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Description
The compound “2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydrofuran ring, a benzofuro ring, a pyrimidine ring, and a thiazole ring . The compound is likely to be used in the field of medicinal chemistry, given the presence of these functional groups and rings, which are common in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran ring, the benzofuro ring, and the pyrimidine ring, as well as the introduction of the thiazole group . The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides has been reported to give similar compounds . A study of the intramolecular cyclization of 2- (quinazolin-2-ylidene)-3-oxo-6-hexanenitriles and -heptanenitriles has led to the development of an efficient method for the preparation of 2- (quinazolin-2-yl)-2- (tetrahydrofuran-2-ylidene)acetonitriles .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups . The tetrahydrofuran ring, for example, is a five-membered ring with one oxygen atom . The benzofuro ring is a fused ring system consisting of a benzene ring and a furan ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The thiazole group is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, it could undergo nucleophilic substitution reactions, given the presence of the labile halogen atom and several nucleophilic sites . It could also undergo intramolecular alkylation reactions .Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on understanding their crystal structures. For example, studies have revealed that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folded conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, suggesting potential applications in the development of materials or molecules with specific structural requirements for scientific or industrial purposes (Subasri et al., 2016).
Anticancer and Antimicrobial Applications
Research on derivatives of pyrimidine, thiazolidinone, and related scaffolds has shown significant potential in anticancer and antimicrobial applications. For instance, compounds synthesized from reactions involving similar pyrimidine structures have been evaluated for their anticancer activity, with some showing potent effects against leukemia cell lines (Horishny et al., 2021). Additionally, the synthesis of novel compounds incorporating benzofuran-2-yl moieties, like the one , could lead to the discovery of new therapeutic agents with improved efficacy against various microbial infections (Abdelriheem et al., 2015).
Synthesis and Molecular Docking Studies
Further applications are found in the synthesis of complex molecules for pharmacological studies, including antifolate and antitumor activity investigations. Classical and nonclassical analogues of structurally related compounds have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, revealing the potential for the development of new antitumor agents (Gangjee et al., 2008). These studies underscore the importance of such compounds in the design and discovery of new drugs, particularly in the context of cancer therapy.
Properties
IUPAC Name |
2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c25-15(22-19-21-7-9-29-19)11-30-20-23-16-13-5-1-2-6-14(13)28-17(16)18(26)24(20)10-12-4-3-8-27-12/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDSLFYKWXGQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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